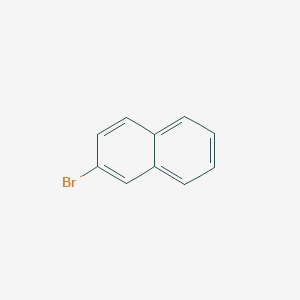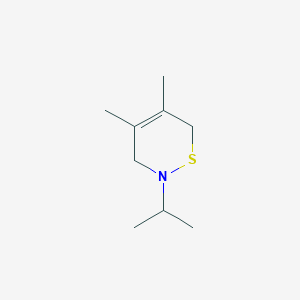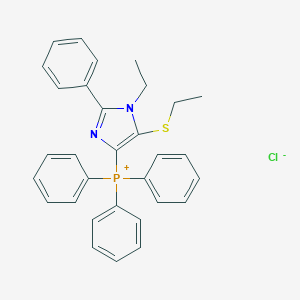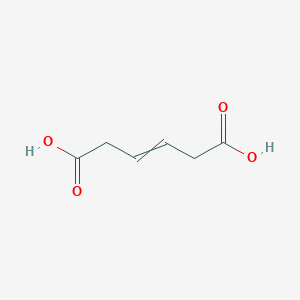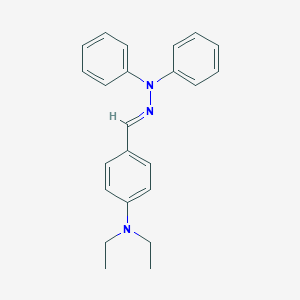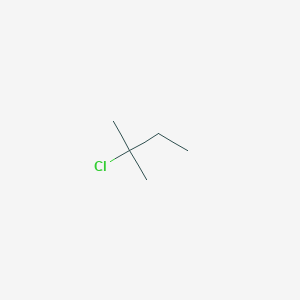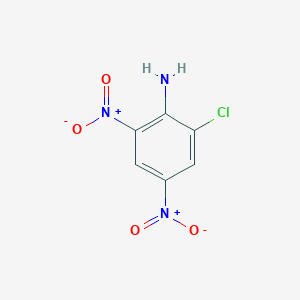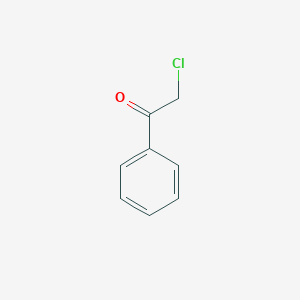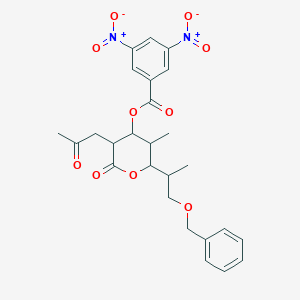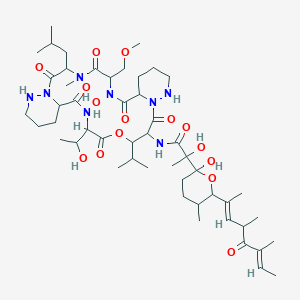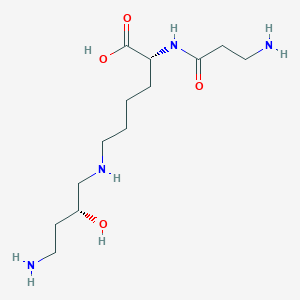
alpha-(beta-Alanyl)hypusine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(beta-Alanyl)hypusine, also known as hypusine, is a unique amino acid that is found in eukaryotic cells. It is formed by the post-translational modification of a specific lysine residue in the eukaryotic initiation factor 5A (eIF-5A) protein. The hypusine modification is essential for the function of eIF-5A, which plays a critical role in translation initiation and elongation. In recent years, there has been increasing interest in the synthesis, mechanism of action, and physiological effects of hypusine, as well as its potential applications in scientific research.
作用機序
The precise mechanism of action of alpha-(beta-Alanyl)hypusine is not fully understood, but it is thought to be involved in the regulation of protein synthesis. eIF-5A, the protein that contains this compound, is known to interact with the ribosome and stimulate the translation of specific mRNAs. It has also been shown to play a role in the elongation phase of translation, possibly by promoting the movement of ribosomes along the mRNA.
Biochemical and Physiological Effects
Hypusine has been shown to have a variety of biochemical and physiological effects. It has been implicated in the regulation of cell growth and proliferation, as well as the induction of apoptosis. In addition, this compound has been shown to play a role in the immune response and the modulation of inflammation. It has also been linked to the regulation of oxidative stress and the maintenance of mitochondrial function.
実験室実験の利点と制限
One of the advantages of studying alpha-(beta-Alanyl)hypusine is its unique structure and function, which makes it an attractive target for drug development and therapeutic interventions. In addition, the synthesis of this compound can be easily manipulated in the laboratory, allowing for the generation of mutant forms of eIF-5A that can be used to study its function. However, one of the limitations of studying this compound is the lack of specific inhibitors or activators that can be used to modulate its activity. This makes it difficult to study the precise role of this compound in cellular processes.
将来の方向性
There are several future directions for research on alpha-(beta-Alanyl)hypusine. One area of interest is the development of specific inhibitors or activators of this compound, which could be used to modulate its activity and study its precise role in cellular processes. Another area of interest is the identification of novel targets for this compound-based therapies, particularly in the treatment of cancer and neurodegenerative disorders. Finally, there is a need for further research on the physiological and biochemical effects of this compound, particularly in the context of cellular stress and disease.
合成法
The synthesis of alpha-(beta-Alanyl)hypusine involves a two-step process. First, the precursor amino acid, deoxythis compound, is formed by the transfer of a butylamine group from spermidine to the epsilon-amino group of a specific lysine residue in eIF-5A. This reaction is catalyzed by the enzyme deoxythis compound synthase (DHS). Next, deoxythis compound is hydroxylated by the enzyme deoxythis compound hydroxylase (DOHH), forming this compound. The hydroxylation reaction requires molecular oxygen and ascorbate as a cofactor.
科学的研究の応用
Hypusine has been the subject of extensive research due to its unique structure and function. It has been implicated in a variety of cellular processes, including mRNA translation, cell proliferation, and apoptosis. In addition, alpha-(beta-Alanyl)hypusine has been shown to play a role in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and viral infections. As a result, this compound has become a target for drug development and therapeutic interventions.
特性
CAS番号 |
133083-20-2 |
|---|---|
分子式 |
C13H28N4O4 |
分子量 |
304.39 g/mol |
IUPAC名 |
(2R)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]-2-(3-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C13H28N4O4/c14-6-4-10(18)9-16-8-2-1-3-11(13(20)21)17-12(19)5-7-15/h10-11,16,18H,1-9,14-15H2,(H,17,19)(H,20,21)/t10-,11-/m1/s1 |
InChIキー |
UOPGBIUNENFSGR-GHMZBOCLSA-N |
異性体SMILES |
C(CCNC[C@@H](CCN)O)C[C@H](C(=O)O)NC(=O)CCN |
SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN |
正規SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN |
その他のCAS番号 |
133083-20-2 |
同義語 |
alpha-(beta-alanyl)hypusine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



